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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetamide

CAS No.: 135857-20-4

Cat. No.: B142961

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 2-(4-Formylphenoxy)acetamide. The information presented herein is

essential for the identification, characterization, and quality control of this molecule in research

and development settings. This document details nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(4-
Formylphenoxy)acetamide. It is important to note that while mass spectrometry data for the

parent compound is available, the detailed NMR and IR peak assignments are based on

closely related N-substituted analogs and predictive chemical shift knowledge due to the limited

availability of fully assigned spectra for the unsubstituted compound in the public domain. The

data for these analogs, found in the supplementary information of a Royal Society of Chemistry

publication, provides a reliable reference for the expected spectral features.
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Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 3: IR Spectroscopic Data
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 4: Mass Spectrometry Data

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are

generalized based on standard laboratory practices and information from the characterization

of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Jeol ECX spectrospin

instrument, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
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Sample Preparation: Approximately 5-10 mg of 2-(4-Formylphenoxy)acetamide is dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to

TMS.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Perkin-Elmer FT-IR spectrophotometer or equivalent.

Sample Preparation (Thin Film Method):

A small amount of the solid sample is dissolved in a volatile solvent like chloroform.

A drop of the solution is applied to a potassium bromide (KBr) or sodium chloride (NaCl) salt

plate.

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The

spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean

salt plate is recorded and subtracted from the sample spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Jeol-Accu TOF JMS-T100LC for high-

resolution mass spectrometry (ESI-MS) or a gas chromatograph coupled to a mass

spectrometer (GC-MS) like those using the NIST Mass Spectrometry Data Center for electron

ionization (EI).
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Sample Preparation (for GC-MS): The sample is dissolved in a suitable volatile solvent (e.g.,

dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

The compound is separated from the solvent and any impurities on a capillary column.

The eluted compound enters the mass spectrometer, where it is ionized by an electron beam

(typically at 70 eV).

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio

(m/z) and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-(4-Formylphenoxy)acetamide.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-(4-Formylphenoxy)acetamide.
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acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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